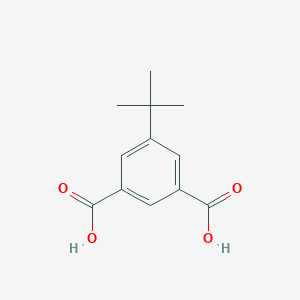
5-tert-Butylisophthalic acid
Overview
Description
5-tert-Butylisophthalic Acid is a compound with the molecular formula C12H14O4 . It is used in the biomedical industry and exhibits significant potential for therapeutic interventions across a diverse range of ailments . This compound has a profound capability to impede the expansion of tumorous growth and instigate programmed cell death, making it a potential candidate for combatting cancers, particularly those emanating from the lungs and mammary glands .
Synthesis Analysis
5-tert-Butylisophthalic acid has been synthesized under hydrothermal conditions in the formation of coordination polymers . For instance, it has been used with N, N ′-bis- (4-pyridylmethyl) piperazine to form three coordination polymers .Molecular Structure Analysis
The molecular structure of 5-tert-Butylisophthalic Acid is characterized by an average mass of 222.237 Da and a monoisotopic mass of 222.089203 Da . It is also involved in the formation of coordination polymers, contributing to the creation of complex structures .Chemical Reactions Analysis
While specific chemical reactions involving 5-tert-Butylisophthalic acid are not detailed in the search results, it is known to participate in the formation of coordination polymers under hydrothermal conditions .Physical And Chemical Properties Analysis
5-tert-Butylisophthalic acid is a solid substance . It has a molecular weight of 222.24 . The melting point is reported to be greater than 300 °C .Scientific Research Applications
Coordination Polymers
Summary of the Application
5-tert-Butylisophthalic acid (H2tbip) has been used in the synthesis of coordination polymers. These are a type of polymer where metal ions are coordinated to organic ligands, forming one-, two-, or three-dimensional structures.
Methods of Application or Experimental Procedures
The coordination polymers were synthesized under hydrothermal conditions using 5-tert-Butylisophthalic acid (H2tbip) and N,N′-bis- (4-pyridylmethyl) piperazine (bpmp). Three different coordination polymers were formulated as { [Co (bpmp) (tbip)]·H2O}n (1), { [Ni (bpmp)1.5 (tbip) (H2O)]·H2O}n (2), and { [Cd (bpmp)1.5 (tbip)]·3H2O}n (3) .
Results or Outcomes Obtained
The results showed that complex 1 presents a 3D 6-connected network. Complex 2 shows a three-fold interpenetrating framework based on subunits with {4 6 .6 4 }-bnn hexagonal BN topology while complex 3 shows a 2D → 3D polycatenation framework containing 2D bilayer motifs as the fundamental building units . The photocatalytic properties of complexes 1 and 2 have been evaluated and the results show that they are active as a catalyst for the decomposition of Rhodamine B under visible light . The photoluminescence properties of complex 3 were also assessed in the solid state at room temperature .
Polymer Science
Summary of the Application
5-tert-Butylisophthalic acid has been used in the synthesis of block sulfonated amphiphilic aromatic copolyamides. These are potential materials for polymer electrolyte fuel cells .
Methods of Application or Experimental Procedures
The block copolyamides were prepared by reacting 5-tert-butylisophthalic acid with 4,4′-(hexafluoroisopropylidene)bis(p-phenyleneoxy)-dianiline (HFD), which forms the hydrophobic block, and 4,4′-Diaminobiphenyl-2,2′-disulfonic acid (DFS), which forms the hydrophilic block. The mole ratio of the hydrophilic/hydrophobic block was varied by controlling the degree of sulfonation .
Results or Outcomes Obtained
The membranes obtained exhibited excellent thermal stability with degradation temperature above 400 °C. Their water uptake was 9.6 to 23 wt% at 30 °C and 10.2–27 wt% at 75 °C. The ion exchange capacities (IEC) of the block copolymer membranes ranged from 0.6 to 1.38 (meq g−1), and their proton conductivity strongly depended on the block chain lengths and increased with DFS increase . Some copolyamide membranes presented a remarkable improvement on IEC and water uptake as compared to Nafion 115 .
Safety And Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
5-tert-butylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLUCDZIWWSFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062345 | |
| Record name | 5-tert-Butylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butylisophthalic acid | |
CAS RN |
2359-09-3 | |
| Record name | 5-tert-Butylisophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2359-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-tert-Butylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butylisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



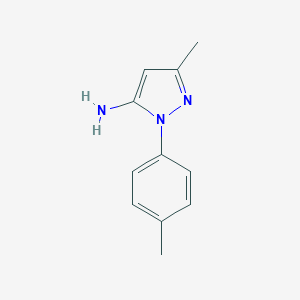
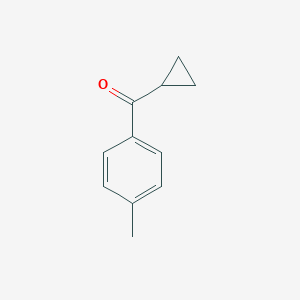
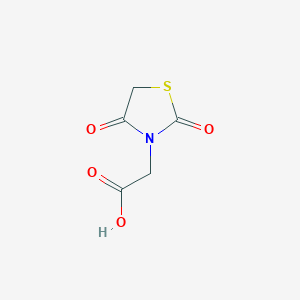
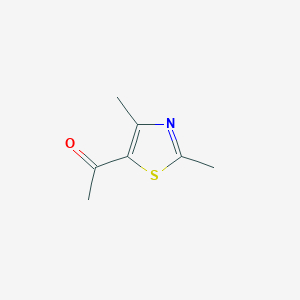


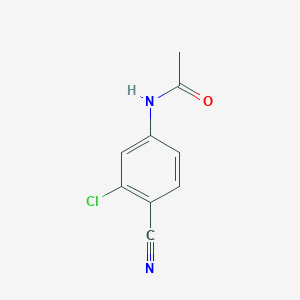

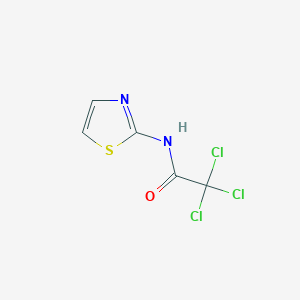
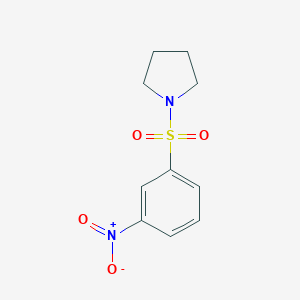
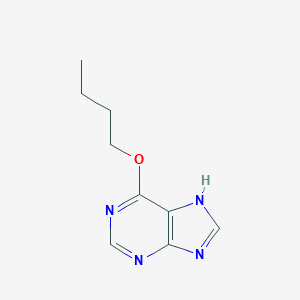
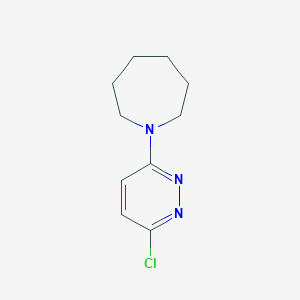
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)
![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)